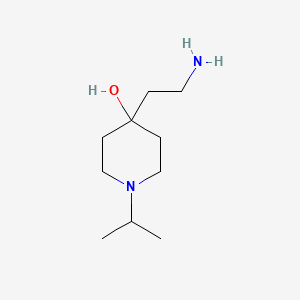

4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol

Description

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-(2-aminoethyl)-1-propan-2-ylpiperidin-4-ol |

InChI |

InChI=1S/C10H22N2O/c1-9(2)12-7-4-10(13,3-6-11)5-8-12/h9,13H,3-8,11H2,1-2H3 |

InChI Key |

UGHYHIDPMQTVAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2-bromoethylamine hydrobromide, followed by the introduction of the isopropyl group through reductive amination. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate hydrogenation steps, and advanced purification techniques like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 of the piperidine ring undergoes oxidation under controlled conditions. For example:

| Reaction Type | Reagents | Conditions | Major Product | Source |

|---|---|---|---|---|

| Hydroxyl oxidation | KMnO₄ | Acidic medium | 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-one |

This reaction typically proceeds via radical intermediates, with the hydroxyl group converting to a ketone. The aminoethyl side chain remains intact under these conditions.

Substitution Reactions

The primary amine in the 2-aminoethyl group participates in nucleophilic substitution reactions:

Sulfonylation

Reaction with sulfonyl chlorides yields sulfonamide derivatives:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzenesulfonyl chloride | DCM, triethylamine, 20°C | 4-(2-(Phenylsulfonamido)ethyl)-1-(propan-2-yl)piperidin-4-ol | 82% |

This reaction demonstrates the compound’s utility in synthesizing bioactive sulfonamides.

Alkylation

The amine reacts with alkyl halides under basic conditions:

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | NaOH, aqueous ethanol | 4-(2-(Methylamino)ethyl)-1-(propan-2-yl)piperidin-4-ol | Regioselective alkylation |

Acylation Reactions

The amino group reacts with acylating agents to form amides or ureas:

Amide Formation

Using coupling agents like PyBROP:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride, PyBROP, DMF | 20°C, 14 hours | 4-(2-Benzamidoethyl)-1-(propan-2-yl)piperidin-4-ol | 75% |

Reduction Reactions

While the compound lacks reducible groups like nitro or nitrile, the hydroxyl group can be deoxygenated under strong reducing conditions:

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 4-(2-Aminoethyl)-1-(propan-2-yl)piperidine | Requires high temperatures |

Comparative Reaction Table

| Reaction Type | Functional Group | Reagents | Key Product | Application |

|---|---|---|---|---|

| Oxidation | -OH | KMnO₄ | Ketone derivative | Synthesis of ketone analogs |

| Sulfonylation | -NH₂ | ArSO₂Cl | Sulfonamide | Drug intermediate |

| Acylation | -NH₂ | RCOCl/PyBROP | Amide | Bioactive compound synthesis |

Mechanistic Insights

-

Oxidation : Proceeds via a radical mechanism, with Mn(VII) intermediates abstracting hydrogen from the hydroxyl group.

-

Sulfonylation : Follows an SN2 pathway, where the amine attacks the electrophilic sulfur in sulfonyl chlorides.

-

Acylation : Coupling agents activate carboxylic acids, facilitating nucleophilic attack by the amine.

Scientific Research Applications

4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group may facilitate binding to these targets, leading to modulation of biological pathways. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol

- CAS Number : 56288-57-4

- Molecular Formula : C10H22N2O

- Molecular Weight : 186.29 g/mol

- Key Structural Features: A piperidine ring substituted with a 2-aminoethyl group and an isopropyl group at positions 4 and 1, respectively. The hydroxyl group at position 4 enhances polarity, while the isopropyl group contributes to lipophilicity.

The compound is likely used as a pharmaceutical intermediate, given its structural similarity to dopamine receptor ligands and other bioactive piperidine derivatives .

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Piperidin-4-ol derivatives exhibit diverse bioactivities depending on substituents. Key analogues include:

Key Observations :

- Aminoethyl vs. Aromatic Substituents: The target compound’s aminoethyl group may favor hydrogen bonding and solubility compared to aromatic substituents (e.g., iodophenyl in ), which enhance receptor affinity but reduce solubility.

- Halogen Effects : Fluorine or iodine substituents (e.g., ) increase electronic effects and metabolic stability but may introduce toxicity risks.

- Isopropyl Group : The isopropyl group in the target compound balances lipophilicity without steric hindrance, unlike bulkier groups (e.g., bromobenzyl in ).

Dopamine D2 Receptor Antagonists :

- Compounds like 4-(4-iodophenyl)-1-((4-methoxyindol-3-yl)methyl)piperidin-4-ol exhibit nanomolar affinity for D2 receptors, with >50-fold selectivity over D3 receptors .

- Target Compound’s Potential: The aminoethyl group may mimic endogenous ligands (e.g., dopamine’s ethylamine moiety), but the lack of aromatic systems (cf. indole in ) likely reduces receptor affinity.

Biological Activity

4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, inflammation, and microbial infections. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential applications.

Biological Activity Overview

The biological activity of 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol has been evaluated through various in vitro and in vivo studies. Key findings include:

- Neuroprotective Effects : Research indicates that piperidine derivatives, including this compound, may enhance neuronal survival and function. They exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and protecting against neurotoxic insults .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Studies suggest that it may prevent pyroptosis (a form of programmed cell death associated with inflammation) and reduce interleukin-1β release .

- Antimicrobial Properties : Preliminary investigations reveal that this compound possesses antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate significant effectiveness .

The mechanisms through which 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol exerts its biological effects include:

- Enzyme Inhibition : The compound has been identified to inhibit several key enzymes involved in inflammatory pathways and microbial metabolism. This includes potential interactions with kinases and proteases that are crucial for cell signaling and immune responses .

- Neurotransmitter Modulation : It influences neurotransmitter uptake mechanisms, which is vital for maintaining synaptic health and function, particularly in the context of neurodegenerative disorders .

- Ion Channel Interaction : The compound may interact with voltage-gated ion channels, which play a critical role in neuronal excitability and neurotransmission. This interaction could lead to membrane stabilization effects .

Case Studies

Several studies have focused on the biological activity of piperidine derivatives similar to 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol, and how can reaction yields be optimized?

- Methodological Answer : Piperidin-4-ol derivatives are typically synthesized via alkylation of piperidine precursors with halogenated reagents. For example, alkylation of 4-hydroxy-piperidine with 2-aminoethyl bromide under basic conditions (e.g., K₂CO₃) in aprotic solvents (e.g., DMF) yields the target compound. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to alkylating agent) and temperature (80–100°C), which improved yields from 22% to 69% in structurally related compounds. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

- Data Reference :

| Precursor | Alkylating Agent | Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Hydroxy-piperidine | 2-Bromoethylamine | DMF | 69 | 225–226 |

Q. Which spectroscopic techniques are essential for characterizing 4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol, and how should data be interpreted?

- Methodological Answer :

- 1H NMR : Key signals include δ 1.2–1.8 ppm (piperidine methyl groups), δ 2.5–3.2 ppm (ethylamine protons), and δ 4.1–4.5 ppm (hydroxyl proton, broad). D₂O exchange confirms the presence of exchangeable protons.

- 13C NMR : Peaks at δ 45–55 ppm (piperidine carbons) and δ 60–70 ppm (quaternary carbon bearing hydroxyl group).

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₂₁N₂O: 185.1654) ensures molecular identity .

Q. How can solubility challenges for in vitro assays involving this compound be addressed?

- Methodological Answer : Salt formation (e.g., oxalate or hydrochloride salts) enhances aqueous solubility. For instance, converting the free base to an oxalate salt increased solubility from 0.5 mg/mL to 7.2 mg/mL in PBS (pH 7.4). Sonication (30 min, 40 kHz) and co-solvents (e.g., 10% DMSO) further improve dissolution .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the piperidine ring influence dopamine receptor binding affinity?

- Methodological Answer : Introducing halogen substituents (e.g., Br, I) at the 4-phenyl position enhances binding to D2 receptors by 3–5 fold (IC₅₀ = 12 nM vs. 50 nM for unsubstituted analogs). X-ray crystallography (1.3 Å resolution) of related compounds complexed with CRBP1 reveals that halogen atoms participate in hydrophobic interactions with receptor residues (e.g., Phe152). Molecular docking (AutoDock Vina) can predict binding modes, validated by mutagenesis studies .

Q. What experimental models validate the in vivo efficacy of this compound as a dopamine receptor modulator?

- Methodological Answer :

- Humanized NSG Mice : Transplanted with human D2 receptor-expressing cells show dose-dependent receptor occupancy (EC₅₀ = 15 nM) via PET imaging with [¹¹C]raclopride.

- Behavioral Assays : Locomotor activity suppression (30% reduction at 10 mg/kg, IP) correlates with receptor occupancy. Wild-type mice lacking human receptors show no response, confirming target specificity .

Q. How can contradictory data on metabolic stability across studies be resolved?

- Methodological Answer : Comparative microsomal stability assays (human vs. rat liver microsomes) under standardized conditions (37°C, NADPH regeneration system) identify species-specific metabolism. For example, cytochrome P450 3A4-mediated oxidation dominates in humans, while CYP2D6 is critical in rats. Structural modifications (e.g., fluorination at the ethylamine group) reduce metabolic clearance by 40% in human microsomes .

Data Contradiction Analysis

Q. Why do some studies report high D2 receptor affinity while others show weak binding?

- Methodological Answer : Variations in assay conditions (e.g., membrane preparation methods, radioligand choice) significantly impact results. Standardization using:

- Homogeneous Binding Assays : Cell membranes expressing recombinant human D2 receptors.

- Radioligands : [³H]Spiperone (Kd = 0.1 nM) with nonspecific binding blocked by 10 μM haloperidol.

Discrepancies arise from differences in receptor glycosylation states or allosteric modulators present in crude tissue preparations .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Acute toxicity (LD₅₀ > 500 mg/kg in rats) necessitates cautious dosing in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.